REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:15])=O>>[C:1]1([CH2:7][CH2:8][CH2:9][C:10]([Cl:15])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
13.57 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCC(=O)O
|
Name
|
|
Quantity
|
8.27 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30' at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 10',
|
Type
|
CUSTOM
|
Details
|
finally recovered as in example 3a)
|
Type
|
CUSTOM
|
Details
|
A 100% yield is obtained (0.083 moles, 15.09 g)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CCCC(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |